molecular formula C10H16N2OS B12270628 [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol

[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol

Cat. No.: B12270628
M. Wt: 212.31 g/mol
InChI Key: XTICELAPRGOYRN-UHFFFAOYSA-N
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Description

[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol: is a chemical compound that features a unique structure combining a thiazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling. One common method involves the reaction of 4,5-dimethylthiazole with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, potentially altering its biological activity.

    Substitution: The thiazole and pyrrolidine rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole and pyrrolidine derivatives.

Scientific Research Applications

Biology: In biological research, [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Its derivatives may be explored for their efficacy in treating diseases such as cancer or bacterial infections.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds with target proteins, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    [4-Methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl]methanol: Similar structure with a trifluoromethyl group instead of dimethyl groups.

    Diethyl malonate: A compound with a different core structure but similar functional groups.

Uniqueness: The uniqueness of [1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol lies in its combined thiazole and pyrrolidine rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

[1-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C10H16N2OS/c1-7-8(2)14-10(11-7)12-5-3-4-9(12)6-13/h9,13H,3-6H2,1-2H3

InChI Key

XTICELAPRGOYRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCCC2CO)C

Origin of Product

United States

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